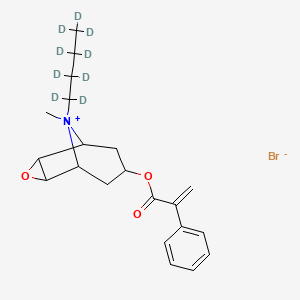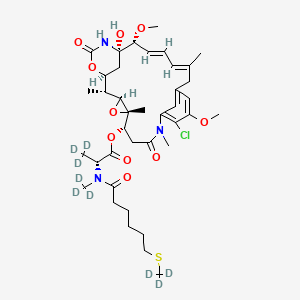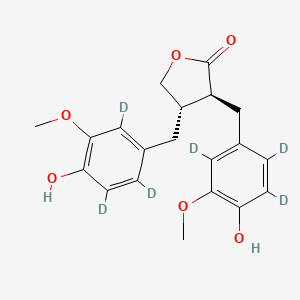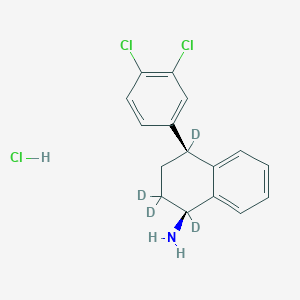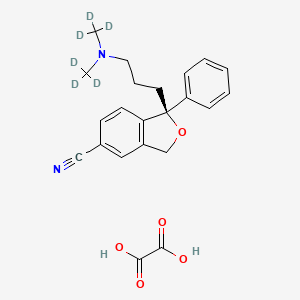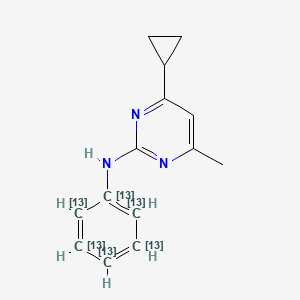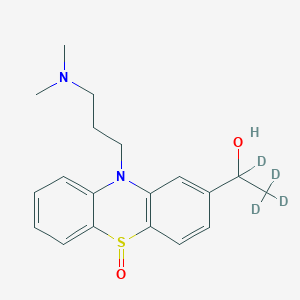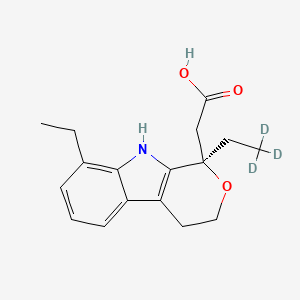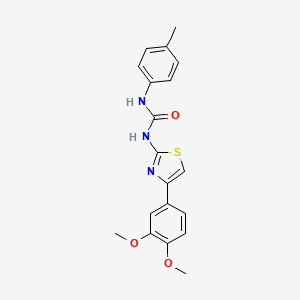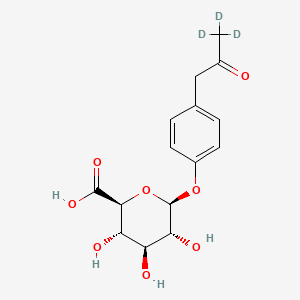
Acetaminophen glucuronide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaminophen glucuronide-d3 is a deuterium-labeled derivative of acetaminophen glucuronide. It is primarily used as an internal standard in various analytical methods, particularly in mass spectrometry, to quantify acetaminophen and its metabolites in biological samples. The compound is valuable in pharmacokinetic studies and drug metabolism research due to its stability and similarity to the parent compound, acetaminophen glucuronide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen glucuronide-d3 involves the glucuronidation of acetaminophen in the presence of deuterium-labeled glucuronic acid. The reaction typically occurs under mild acidic conditions, using catalysts such as UDP-glucuronosyltransferase enzymes. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium label.
化学反应分析
Types of Reactions
Acetaminophen glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound back to acetaminophen.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the glucuronide moiety.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Acetaminophen.
Substitution: Various substituted glucuronides.
科学研究应用
Acetaminophen glucuronide-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen and its metabolites.
Biology: In studies of drug metabolism and pharmacokinetics.
Medicine: To understand the metabolic pathways and potential toxicities of acetaminophen.
Industry: In quality control and validation of analytical methods for acetaminophen-containing products.
作用机制
Acetaminophen glucuronide-d3 exerts its effects by mimicking the behavior of acetaminophen glucuronide in biological systems. It is metabolized in the liver by UDP-glucuronosyltransferase enzymes, forming a conjugate that is excreted in the urine. The deuterium label allows for precise tracking and quantification in analytical studies, providing insights into the metabolic pathways and kinetics of acetaminophen.
相似化合物的比较
Similar Compounds
Acetaminophen sulfate: Another major metabolite of acetaminophen, formed by sulfation.
Acetaminophen cysteine: Formed by conjugation with cysteine.
Acetaminophen mercapturate: Formed by conjugation with glutathione and subsequent metabolism.
Uniqueness
Acetaminophen glucuronide-d3 is unique due to its deuterium label, which provides enhanced stability and allows for precise quantification in analytical methods. Unlike other metabolites, it serves as an internal standard, making it invaluable in pharmacokinetic and drug metabolism studies.
属性
分子式 |
C15H18O8 |
|---|---|
分子量 |
329.32 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3,3,3-trideuterio-2-oxopropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI 键 |
KZOJQBGRNJQOMJ-ASEKTBJKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
